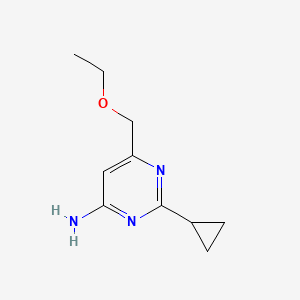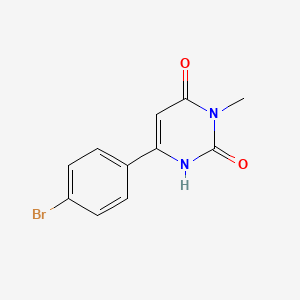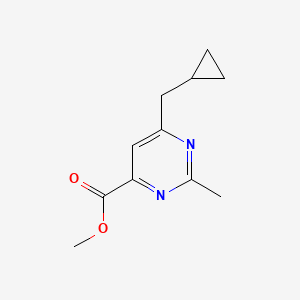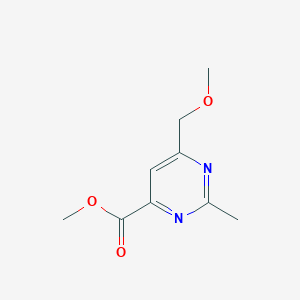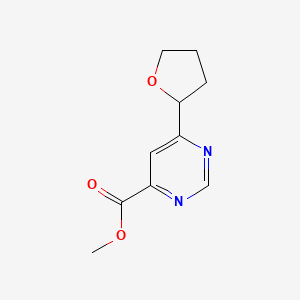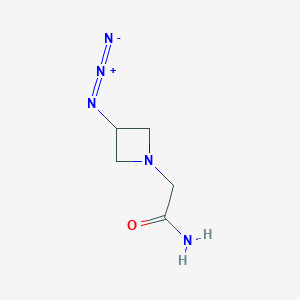
2-Ciclopropil-6-(difluorometil)pirimidin-4-amina
Descripción general
Descripción
Chemical Reactions Analysis
The specific chemical reactions involving “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” are not detailed in the available resources. Pyrimidinamine derivatives are generally known for their fungicidal activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” are not detailed in the available resources. The molecular weight of the compound is 185.17 g/mol.Aplicaciones Científicas De Investigación
Desarrollo de acaricidas
2-Ciclopropil-6-(difluorometil)pirimidin-4-amina: se ha utilizado en el desarrollo de nuevos acaricidas. Un derivado, HNPC-A188, exhibe una actividad acaricida excepcional con baja toxicidad para los mamíferos . Este compuesto es eficaz contra Tetranychus urticae, una plaga común de ácaros, lo que demuestra el potencial para soluciones de control de plagas más seguras y eficientes en la agricultura.
Gestión de la resistencia a los plaguicidas
El modo de acción único de los derivados de la pirimidin-4-amina puede contribuir a la gestión de la resistencia a los plaguicidas en las plagas agrícolas . Al proporcionar un mecanismo de acción diferente en comparación con los plaguicidas existentes, estos compuestos pueden integrarse en estrategias de gestión de la resistencia para prolongar la eficacia de las medidas de control de plagas.
Mejora farmacocinética lipófila
La introducción de grupos de azufre fluoroalquilo, como el tioéter trifluoroetílico, en los derivados de pirimidina puede mejorar significativamente las propiedades farmacocinéticas lipófilas de las moléculas de fármacos . Esta mejora puede conducir a mejores perfiles de absorción, distribución, metabolismo y excreción (ADME) para los productos farmacéuticos.
Innovación agroquímica
Los derivados de la pirimidin-4-amina están a la vanguardia de la innovación agroquímica debido a su excelente actividad biológica y sus diversas aplicaciones . Ofrecen nuevas soluciones para la protección de cultivos, abordando los desafíos de la resistencia evolutiva de las plagas y la necesidad de prácticas agrícolas sostenibles.
Síntesis química y optimización
La estructura química de This compound permite diversas sustituciones y modificaciones, lo que permite la síntesis de compuestos optimizados con las propiedades deseadas para aplicaciones específicas .
Mecanismo De Acción
Mode of Action
2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine interacts with its target, the mitochondrial complex I, by inhibiting its electron transport function . This inhibition disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species .
Pharmacokinetics
Similar compounds in the pyrimidinamine class are known to have good bioavailability .
Result of Action
The primary result of the action of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine is the disruption of normal cellular function due to the inhibition of mitochondrial complex I . This can lead to cell death, making this compound potentially useful as a pesticide .
Direcciones Futuras
Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . With the increasing evolution of pesticide resistance, there is a consensus to develop new agrochemicals in which both non-target resistance and target resistance have not evolved . Therefore, “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” and other pyrimidinamine derivatives may have potential for future research and development in the field of agrochemicals.
Análisis Bioquímico
Biochemical Properties
2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with mitochondrial complex I electron transport inhibitors, which are crucial in cellular respiration and energy production . These interactions can lead to changes in the activity of the enzymes, potentially inhibiting or activating them, and thereby affecting the overall biochemical pathways within the cell.
Cellular Effects
The effects of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the mitochondrial electron transport chain, leading to alterations in ATP production and overall cellular energy metabolism . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in critical cellular processes.
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For instance, its interaction with mitochondrial complex I can inhibit the enzyme’s activity, disrupting the electron transport chain and reducing ATP production . This inhibition can lead to a cascade of effects, including changes in cellular metabolism and energy homeostasis. Additionally, the compound can influence gene expression by binding to transcription factors and other regulatory proteins, altering their activity and the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall physiology. At higher doses, it can lead to significant changes in cellular metabolism, gene expression, and overall health . Toxic or adverse effects may also be observed at high doses, including potential damage to vital organs and disruption of normal physiological processes. Understanding these dosage effects is essential for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play critical roles in cellular metabolism, including those involved in the mitochondrial electron transport chain These interactions can affect metabolic flux and the levels of key metabolites, leading to changes in overall cellular energy production and homeostasis
Transport and Distribution
The transport and distribution of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cellular membranes through specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism
Propiedades
IUPAC Name |
2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3/c9-7(10)5-3-6(11)13-8(12-5)4-1-2-4/h3-4,7H,1-2H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQFMYCLJKPFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




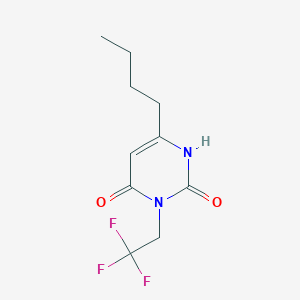
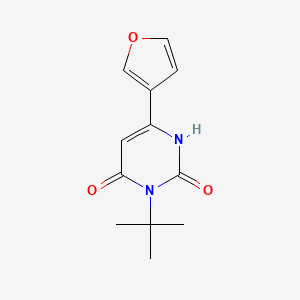
![3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484079.png)
![N-[3-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B1484080.png)
![2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1484081.png)

